N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2-phenoxy-substituted benzoyl core and an N-linked 2-hydroxy-2-(thiophen-2-yl)ethyl group. The molecular formula is inferred as C₁₉H₁₇NO₄S, with a molecular weight of ~371.4 g/mol (calculated based on structural components).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-16(18-11-6-12-24-18)13-20-19(22)15-9-4-5-10-17(15)23-14-7-2-1-3-8-14/h1-12,16,21H,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENHTMTYNTQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to benzamide derivatives with varying substituents (Table 1). Key differences include:
- Thiophene vs. Dihydrothiazole : The target compound’s thiophene ring (C₄H₃S) contrasts with the dihydrothiazole ring in (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (). The latter’s fused dihydrothiazole system introduces rigidity, while the thiophene in the target compound may enhance aromatic π-π stacking .
- Hydroxyl Group: The 2-hydroxyethyl group in the target compound provides a hydrogen-bond donor absent in pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), which instead features chlorine substituents for lipophilicity ().
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrogen-Bonding: The hydroxyl group in the target compound increases H-bond donor capacity (1 donor vs.
- Molecular Weight: At ~371.4 g/mol, the target compound is heavier than N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (314.38 g/mol), likely due to the thiophene and phenoxy groups .
Crystallographic and Conformational Stability
The dihydrothiazole-containing compound () exhibits high crystallographic precision (mean σ(C–C) = 0.002 Å, R factor = 0.038), attributed to its rigid fused-ring system. In contrast, the target compound’s flexible hydroxyethyl-thiophene side chain may reduce conformational stability, impacting crystal packing .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various biological effects based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 289.4 g/mol
CAS Number: 1351585-53-9
The compound features a thiophene ring and a phenoxybenzamide moiety, which contribute to its unique chemical behavior and biological activity.
Target Interactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is believed to interact with various molecular targets, particularly enzymes and receptors. Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit broad-spectrum activity against various biological targets.
Biochemical Pathways
The compound's structure allows it to participate in several biochemical pathways. It may modulate enzyme activity through electrophilic and nucleophilic reactions, influencing cellular processes such as signaling pathways, gene expression, and metabolism.
Antimicrobial Activity
Research indicates that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has also shown promise in anticancer research. Studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation and survival.
Other Biological Activities
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has been linked to several other biological activities, including:
- Antiviral Effects: Potential activity against viral infections.
- Anti-inflammatory Properties: Modulation of inflammatory responses.
- Antioxidant Activity: Protection against oxidative stress by scavenging free radicals.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
